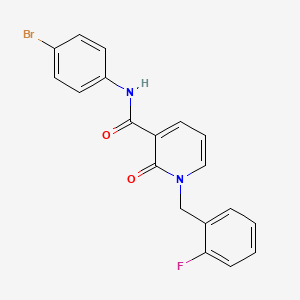

N-(4-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-bromophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine, which is a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

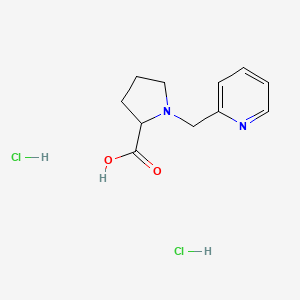

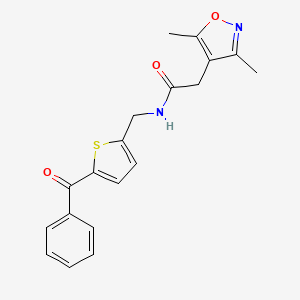

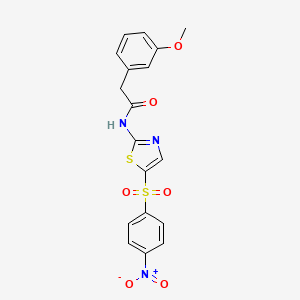

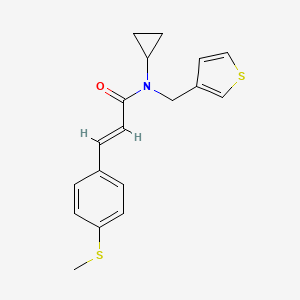

The synthesis of related compounds typically involves the formation of the dihydropyridine ring followed by functionalization with various substituents. For instance, the synthesis of antipyrine derivatives involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, the synthesis of N-(fluorophenyl)pyridinecarboxamides involves a grid of isomer formation, which suggests a methodical approach to substituent variation on the pyridine ring . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

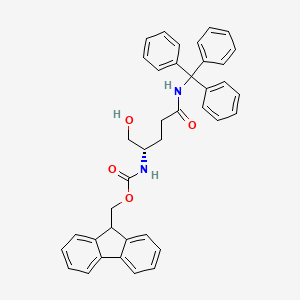

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is often characterized by X-ray crystallography, which reveals the arrangement of atoms and the presence of key functional groups. For example, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide is sustained by hydrogen bonds forming infinite chains . This information can be used to infer that the target compound may also exhibit hydrogen bonding, which could influence its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of dihydropyridine derivatives can be influenced by the presence of substituents on the aromatic rings. The papers describe various intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial in the stabilization of the molecular structure . These interactions could affect the reactivity of the target compound in chemical reactions, potentially leading to selective transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are closely related to their molecular structure. The presence of halogen atoms, such as bromine and fluorine, can influence the compound's lipophilicity, boiling point, and solubility . The polymorphism observed in some derivatives, which is temperature-dependent, suggests that the target compound may also exhibit different crystalline forms under varying conditions . Additionally, the solubility and stability of these compounds in organic solvents are important for their practical applications .

Scientific Research Applications

1. Kinase Inhibition for Cancer Therapy

Compounds with similar structures have been identified as potent and selective inhibitors of the Met kinase superfamily. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were found to demonstrate excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing into phase I clinical trials for cancer treatment (Schroeder et al., 2009).

2. Antimalarial Drug Development

Bromo-benzothiophene carboxamide derivatives, structurally related to the compound , have shown potent inhibition of Plasmodium enoyl-acyl carrier protein reductase, holding promise for the development of new antimalarial drugs (Banerjee et al., 2011).

3. Development of Aromatic Polyamides

Research into the synthesis and characterization of new diphenylfluorene-based aromatic polyamides, derived from carboxylic acids and diamines, suggests applications in creating materials with desirable properties such as solubility in organic solvents, high glass transition temperatures, and thermal stability (Hsiao et al., 1999).

4. Study on Compulsive Food Consumption

Compounds with a similar molecular framework have been used to investigate the role of Orexin-1 Receptor mechanisms on compulsive food consumption, offering insights into the pharmacological treatment of binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

properties

IUPAC Name |

N-(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrFN2O2/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAPOQUQRWDLKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2550452.png)

![N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550453.png)

![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)

![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2550457.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)

![3-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2550470.png)